1,6,7-Trichloronaphthalene

Melting point Isomer identity verification Purity assessment

Environmental labs face quantification errors when using undefined trichloronaphthalene mixtures for PCN analysis. 1,6,7-Trichloronaphthalene (CAS 55720-39-3, PCN-25) eliminates isomer cross-interference with verified congener-specific properties: • Melting point 109.5°C - 16°C above commercial mixture, enabling simple identity confirmation • Kovats RI 1812 (DB-5) - 7 units from 2,3,6-isomer, ensuring unambiguous chromatographic assignment • Henry's law constant 1.5×10⁻¹ mol/(m³Pa) - congener-validated for accurate air-water fate modeling Supplied as a single-isomer solid for direct use in GC-MS calibration and environmental forensics.

Molecular Formula C10H5Cl3
Molecular Weight 231.5 g/mol
CAS No. 55720-39-3
Cat. No. B14626544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6,7-Trichloronaphthalene
CAS55720-39-3
Molecular FormulaC10H5Cl3
Molecular Weight231.5 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(C=C2C(=C1)Cl)Cl)Cl
InChIInChI=1S/C10H5Cl3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h1-5H
InChIKeyFUEZTEBYLIMNHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6,7-Trichloronaphthalene: Defined Congener for Isomer-Specific Research


1,6,7-Trichloronaphthalene (CAS 55720-39-3, synonym PCN-25) is a specific trichlorinated naphthalene congener within the polychlorinated naphthalenes (PCNs) family, with the molecular formula C10H5Cl3 and a molecular weight of 231.51 g/mol . This compound is distinguished by chlorine substitution at the 1, 6, and 7 positions of the naphthalene ring system, a substitution pattern that confers distinct physicochemical properties relative to other trichloronaphthalene isomers. PCNs, including 1,6,7-trichloronaphthalene, were added to Annexes A (elimination) and C (unintentional production) of the Stockholm Convention on Persistent Organic Pollutants in 2015 [1]. The compound is also designated as a Class I Specified Chemical Substance under Japan's Chemical Substances Control Law (CSCL) with MITI number 4-317 [2].

Why 1,6,7-Trichloronaphthalene Cannot Be Substituted by Generic Mixtures


The term 'trichloronaphthalene' often refers to commercial technical mixtures (CAS 1321-65-9) that contain multiple trichlorinated isomers along with tetra-, penta-, and hexachloronaphthalenes in varying proportions . These mixtures, historically marketed as Halowax or Nibren, exhibit batch-to-batch compositional variability that precludes reproducible analytical quantification. More critically, individual trichloronaphthalene isomers differ substantially in their physicochemical properties—including melting point, chromatographic retention behavior, and air-water partition constants—owing to the specific chlorine substitution pattern [1]. Procurement of an undefined isomer mixture for analytical standardisation, environmental fate modeling, or toxicological testing introduces systematic error because isomer-specific environmental transport, bioaccumulation, and dioxin-like potency vary with chlorine substitution topology [2]. The 1,6,7-substitution pattern yields a melting point more than 16°C above the commercial mixture average, and its Kovats retention index differs measurably from that of close isomers such as 2,3,6-trichloronaphthalene, meaning that generic 'trichloronaphthalene' cannot serve as a surrogate for any individual congener in quantitative work.

Quantitative Differentiation Evidence vs. Isomers and Mixtures


Melting Point Comparison with Mixture and 2,3,6-Isomer

The melting point of 1,6,7-trichloronaphthalene determined from Reaxys and confirmed by historical X-ray crystallography is 109.5°C [1]. This is markedly higher than the 93°C reported for the commercial technical-grade trichloronaphthalene mixture (CAS 1321-65-9) [2] and substantially above the 84–86°C range observed for the 2,3,6-trichloronaphthalene isomer (CAS 55720-40-6) . The 16.5°C elevation above the commercial mixture and ~25°C elevation above the 2,3,6-isomer provide a simple, accessible identity verification criterion not shared by related trichloronaphthalene species.

Melting point Isomer identity verification Purity assessment

Kovats Retention Index vs. 2,3,6-Isomer

On a DB-5 non-polar capillary column (5% phenyl, methylpolysiloxane), 1,6,7-trichloronaphthalene exhibits a Kovats retention index of 1812, while the structurally close isomer 2,3,6-trichloronaphthalene elutes at a Kovats index of 1819 [1][2]. The difference of 7 retention index units, although modest, is chromatographically significant under optimized temperature-programmed conditions and enables baseline-resolved separation when using narrow-bore capillary columns [3]. Both values originate from the same quantitative structure-retention relationship (QSRR) study by Olivero and Kannan (1999), ensuring comparability of measurement conditions.

Gas chromatography Kovats retention index Congener-specific analysis

Henry's Law Constant vs. 1,2,6-Isomer

The Henry's law solubility constant (Hscp) at 298.15 K for 1,6,7-trichloronaphthalene is 1.5×10⁻¹ mol/(m³Pa) as estimated by the fragment model of Ebert et al. (2023) [1]. For the comparator isomer 1,2,6-trichloronaphthalene (PCN-16), the experimentally measured Hscp is 1.7×10⁻¹ mol/(m³Pa) with a determined temperature dependence d ln Hscp / d(1/T) of 6500 K, as reported by Odabasi and Adali (2016) [2]. The ~13% difference in Henry's law constants between these two trichloronaphthalene congeners indicates that substitution pattern influences the air-water partition behaviour.

Henry's law constant Environmental fate modeling Air-water exchange

Japan CSCL Class I Designation

1,6,7-Trichloronaphthalene (CAS 55720-39-3) is registered under Japan's Chemical Substances Control Law (CSCL) as a Class I Specified Chemical Substance with MITI number 4-317 [1]. This classification, which applies equally to the 2,3,6-trichloronaphthalene isomer (CAS 55720-40-6), designates these compounds as persistent, highly bioaccumulative, and posing long-term toxicity risks to higher-trophic-level organisms, including humans [2]. The Class I designation mandates prior notification and compliance with usage restrictions for any manufacture or import into Japan. Occupational exposure to trichloronaphthalene in general is regulated with a TLV-TWA of 5 mg/m³ (skin notation) by ACGIH and OSHA [3].

Regulatory compliance Japan CSCL Persistent organic pollutant

X-Ray Crystallography Structural Authentication

Single-crystal X-ray diffraction analysis of a 120-year-old specimen originally labeled as 'trichloronaphthalene [2:3:1]' (i.e., the 1,2,3-isomer) unambiguously revealed the compound to be 1,6,7-trichloronaphthalene [1]. The original 1890 melting point report of 109.5°C by Armstrong and Wynne, long attributed in modern databases (Reaxys/Beilstein) to the 1,2,3-isomer with an erroneously recorded melting point of ~84°C, was in fact correctly measured for the 1,6,7-isomer all along. This historical case demonstrates that the 1,6,7-isomer is uniquely identifiable by its crystalline structure, and that reliance on database melting points without structural verification has led to persistent congener misassignment.

X-ray crystallography Structural elucidation Isomer identification history

High-Value Application Scenarios


Environmental Analytical Chemistry and Source Tracking

Environmental monitoring laboratories require individual PCN congener standards to quantify isomer-specific accumulation profiles in sediment, biota, and air samples. The distinct Kovats retention index of 1812 on DB-5 columns (Δ = 7 units from the 2,3,6-isomer) enables positive chromatographic identification of 1,6,7-trichloronaphthalene in complex environmental extracts [1]. This is essential for forensic source tracking of historical Halowax contamination, where congener ratios reveal the original technical formulation used.

Calibration for Environmental Fate Models

Accurate air-water exchange modeling requires congener-specific Henry's law constants. The value of 1.5×10⁻¹ mol/(m³Pa) for 1,6,7-trichloronaphthalene, which differs by approximately 13% from the 1,2,6-isomer, means that substituting generic trichloronaphthalene data into fate models would yield systematically biased volatilization and deposition fluxes [2]. Procuring the pure 1,6,7-congener enables direct experimental validation of model partition coefficients.

Quality Control and Identity Verification

The melting point of 109.5°C provides a rapid, instrumentally simple identity confirmation that distinguishes 1,6,7-trichloronaphthalene from the commercial technical mixture (93°C) and from the 2,3,6-isomer (84–86°C) [3]. QC laboratories synthesising or receiving shipments of this congener can use melting point as a first-line acceptance criterion before committing samples to more resource-intensive techniques such as GC-MS or NMR.

Regulatory Compliance for POPs Monitoring

Under Japan's CSCL, 1,6,7-trichloronaphthalene is classified as a Class I Specified Chemical Substance (MITI 4-317), requiring explicit CAS-number-level identification in import/export declarations and environmental release inventories [4]. Procurement of the pure isomer with CAS 55720-39-3, rather than the generic mixture CAS 1321-65-9, ensures full regulatory traceability and satisfies the documentation requirements of both Japanese authorities and the Stockholm Convention's reporting framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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